6-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine
Description
6-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine is a purine-derived compound featuring a bicyclic octahydropyrrolo[3,4-c]pyrrole scaffold substituted with a cyclobutanecarbonyl group at the 5-position and a methyl group at the 9-position of the purine ring. This structure combines a rigid bicyclic amine system with a strained cyclobutane moiety, which may influence its conformational stability and molecular interactions.
Properties
IUPAC Name |
cyclobutyl-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c1-21-10-20-14-15(21)18-9-19-16(14)22-5-12-7-23(8-13(12)6-22)17(24)11-3-2-4-11/h9-13H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLUSDRKRLBALQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5CCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the sigma-2 (σ2) receptor , which was recently identified as the Transmembrane Protein 97 (TMEM97) , also known as MAC30 (Meningioma-associated protein) . This protein plays a crucial role in various diseases and conditions such as Niemann-Pick disease, schizophrenia, neuropathic pain, traumatic brain injury, cancer, drug addiction, and Alzheimer’s disease.
Mode of Action
The compound interacts with the sigma-2 receptor, leading to a series of biochemical reactions. The exact mode of action is still under investigation in numerous laboratories and ongoing clinical trials.
Biochemical Pathways
The sigma-2 receptor is present in the endoplasmic reticulum (ER) and lysosomes where it binds to cholesterol. The interaction of the compound with the sigma-2 receptor can affect these biochemical pathways, leading to downstream effects. The specific pathways and their downstream effects are still being researched.
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties have been evaluated using in vitro ADME assays. The results of these assays can provide insights into the compound’s bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are still under investigation. It has been disclosed that sigma-2 ligands can prevent the synaptotoxic impact of aβ oligomers (aβo, oligomers of aβ42) on neurons by blocking their interactions with neuronal receptors. This suggests that sigma-2 may be a viable therapeutic target for the treatment of Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and physicochemical differences between 6-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine and its analogs:
Structural and Functional Insights:
The methoxyethyl side chain in the pyrazole derivative (C₂₀H₂₅N₉O₂) likely enhances solubility, a critical factor for bioavailability . In contrast, the cyclobutanecarbonyl substituent in the target compound balances moderate lipophilicity with conformational rigidity, which may optimize membrane permeability and target binding .
Steric and Electronic Considerations: The bromopyridine substituent (C₁₈H₁₈BrN₇O) introduces a heavy atom (Br) that could facilitate halogen bonding, a feature exploited in kinase inhibitor design .
Synthetic Accessibility :
- Analogous compounds (e.g., ethyl pyrrolo-pyridine carboxylates) are synthesized via hydrogenation and palladium-catalyzed reactions, as seen in . These methods may extend to the target compound’s synthesis, though cyclobutanecarbonyl incorporation would require specialized acylating agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
